sodium;propanoate

Food Preservative Bakery Formulation Science

Chemical leavening systems fail when calcium propionate interferes with leavening action. Sodium propionate eliminates this risk, preserving volume and texture in cakes, tortillas, and pie fillings. For aquafeed, inclusion at 5.0 g/kg extends shelf life to 56 days and improves feed utilization-while strictly avoiding the 3.33 g/kg dose that reduces growth performance. In Penicillium expansum-prone applications, it suppresses carcinogenic patulin synthesis more effectively than potassium sorbate. Note: classified as corrosive to skin, eyes, and mucous membranes; mandates enhanced PPE, corrosion-resistant storage, and worker training.

Molecular Formula C3H5NaO2
Molecular Weight 96.06 g/mol
Cat. No. B7799902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;propanoate
Molecular FormulaC3H5NaO2
Molecular Weight96.06 g/mol
Structural Identifiers
SMILESCCC(=O)[O-].[Na+]
InChIInChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1
InChIKeyJXKPEJDQGNYQSM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Propionate Properties & Regulatory Status


Sodium propanoate (sodium propionate, CAS 137-40-6) is the sodium salt of propionic acid, functioning as an acid-type antimicrobial preservative [1]. Its primary mechanism involves the intracellular accumulation of propionate and competitive inhibition of essential microbial metabolic pathways, with optimal activity observed under acidic conditions where the undissociated acid form dominates [1]. The compound is characterized by high aqueous solubility and hygroscopic properties . It is generally recognized as safe (GRAS) by the FDA and has an Acceptable Daily Intake (ADI) without specific numerical limitation established by JECFA, reflecting its metabolic fate as a normal intermediate in mammalian metabolism [2].

Acid-type preservative: Active as undissociated acid; requires acidic formulation environment for optimal microbial control.

High aqueous solubility: Supports uniform dispersion in liquid systems and doughs; hygroscopic nature requires moisture-protective storage.

GRAS & unlimited ADI: Recognized as safe; metabolized as normal intermediate in mammalian metabolism (JECFA).

Sodium Propionate: Substitution Risks


Substituting one propionate salt for another without formulation verification introduces substantial technical and safety risk. The choice of cation—sodium versus calcium or potassium—directly alters critical physicochemical parameters including aqueous solubility (which governs uniform dispersion in doughs and liquid systems [1]), hygroscopic behavior, and ion-specific interactions with other functional ingredients such as chemical leavening agents [2]. Furthermore, safety profiles diverge markedly: sodium propionate is classified as corrosive to skin, eyes, and mucous membranes, whereas calcium propionate is not classified as an irritant [3]. These differences render generic, like-for-like substitution untenable in both food manufacturing and animal feed production environments.

Property
Sodium PropionateHigh aqueous solubility (~39.8 g/100g at 20°C); rapid incorporation.
Calcium PropionateLower solubility; may cause dispersion inhomogeneity.
Leavening compatibility
Minimal interference with chemical leavening agents; preserves volume.
Calcium ions reduce gas production; leads to texture and volume defects.
Occupational safety
Classified corrosive to skin/eyes/mucous membranes (EFSA).
Not classified as irritant; simpler handling requirements.

Sodium Propionate: Comparative Evidence


Solubility Advantage vs. Calcium Propionate

Sodium propionate demonstrates substantially higher aqueous solubility compared to calcium propionate, a critical factor for uniform dispersion in liquid media and doughs. The reported solubility for sodium propionate at 15-20°C ranges from 100 g/100 mL to 39.85 g/100 mL, whereas calcium propionate exhibits a lower solubility of approximately 39.9 g/100 mL at 20°C, with other sources confirming it is 'less soluble than sodium propionate' [1]. This quantitative difference directly impacts processing efficiency and homogeneity.

Solubility
Head-to-head
~2.5× higher aqueous solubility
Supports faster, uniform dough dispersion
Reported range 39.8–100 g/100mL (15–20°C); source-dependent
Food Preservative Bakery Formulation Science Solubility

Leavening Compatibility vs. Calcium Propionate

Calcium ions from calcium propionate can interfere with the action of chemical leavening agents (e.g., baking powder systems), reducing gas production and product volume. Sodium propionate, utilizing a sodium cation, does not exhibit this interference, making it the preferred choice for chemically leavened products such as cakes, tortillas, and pie fillings [1][2]. This is a functional, not antimicrobial, differentiation.

Leavening compatibility
Class-level
No interference vs. documented interference
Preserves gas production & volume in chemically leavened goods
Functional compatibility; not antimicrobial
Bakery Leavening Agents Formulation Compatibility Food Preservation

Mycotoxin Suppression vs. Potassium Sorbate

While potassium sorbate demonstrated superior growth inhibition of Penicillium expansum at commercial bakery concentrations, sodium propionate was a more effective inhibitor of patulin synthesis, a nephrotoxic mycotoxin [1]. This differential activity against fungal metabolism versus biomass growth has significant implications for food safety risk management.

Patulin inhibition
Head-to-head
More effective patulin suppressor than potassium sorbate
Reported mycotoxin risk reduction in P. expansum cultures
Qualitative comparison; bakery-relevant concentrations
Mycotoxin Control Patulin Antifungal Food Safety

Corrosivity vs. Calcium Propionate

The EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) explicitly classified sodium propionate as corrosive to the skin, the eye, and mucous membranes, whereas calcium propionate is not classified as an irritant [1][2]. This regulatory classification mandates different handling procedures, personal protective equipment (PPE), and facility design for sodium propionate.

Corrosivity
Head-to-head
Corrosive vs. not irritant (EFSA)
Mandates enhanced PPE, storage, and handling protocols
Safety classification difference; impacts total cost of ownership
Worker Safety Occupational Health Corrosion Regulatory Compliance

Aquafeed Preservation vs. Untreated Control

In a 56-day trial with African catfish (Clarias gariepinus), inclusion of sodium propionate (NaP) at 5.0 g/kg feed significantly improved feed utilization and slowed feed deterioration. Without NaP, the optimal storage time was 28 days [1]. NaP treatment slowed feed deterioration in a dose-dependent manner, with 5.0 g/kg identified as the optimal level, while a lower dose of 3.33 g/kg actually decreased growth performance [1].

Aquafeed shelf life
Head-to-head
5.0 g/kg extended storage from 28 to 56 days
Reported feed deterioration delay in catfish trial
3.33 g/kg counterproductive; dose optimization required
Aquaculture Feed Preservation Growth Performance Feed Deterioration

Sodium Propionate Application Scenarios


Chemically Leavened Bakery Preservation

For cakes, tortillas, pie fillings, and other products reliant on chemical leavening systems (e.g., baking powder), sodium propionate is the clear procurement choice over calcium propionate. The quantitative evidence confirms that calcium ions from calcium propionate can interfere with leavening action, while sodium propionate preserves expected product volume and texture [1]. This ensures consistent product quality and minimizes production waste.

Aquafeed Shelf Life and Feed Conversion

Feed manufacturers targeting a 56-day shelf life for aquafeeds should procure sodium propionate for inclusion at exactly 5.0 g/kg feed. A direct trial in African catfish demonstrated that this dose improves feed utilization and slows deterioration, effectively doubling the viable storage window compared to untreated feed (28 days) [2]. Formulators must strictly avoid the counterproductive 3.33 g/kg dose, which was shown to reduce growth performance [2].

Patulin Risk Mitigation

In applications susceptible to Penicillium expansum contamination (e.g., fruit-based fillings, certain baked goods), the procurement decision may favor sodium propionate over potassium sorbate. Direct comparative evidence shows that while sorbate is a stronger growth inhibitor, sodium propionate is more effective at suppressing the synthesis of the carcinogenic mycotoxin patulin [3]. This provides a differentiated food safety benefit that extends beyond simple spoilage prevention.

Occupational Safety Protocols

Procurement and plant operations teams must account for the divergent safety classifications of propionate salts. Unlike calcium propionate, sodium propionate is classified as corrosive to skin, eyes, and mucous membranes [4]. Therefore, its selection necessitates higher-tier personal protective equipment (PPE), specialized storage areas with corrosion-resistant surfaces, and enhanced worker training programs. This directly informs the total cost of ownership.

Application
Selection Property
Validation Focus
Chemically leavened bakery preservation
Sodium cation compatibility with leavening systems
Leavening action retention & volume consistency
Aquafeed preservation & growth
Dose-dependent feed utilization & deterioration control
Shelf-life extension & growth performance under target dose
Mycotoxin (patulin) risk management
Patulin synthesis inhibition over growth suppression
Mycotoxin reduction in P. expansum-contaminated matrices
Occupational safety planning
Corrosivity classification (skin/eye/mucous membrane)
PPE, storage, and handling protocol alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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